Vacuolin-1
Vacuolin-1
Vacuolin-1 is a cell-permeable inhibitor of lysosomal exocytosis that prevents Ca2+-dependent fusion of lysosomes with the plasma membrane and the release of lysosomal content. It does not affect other membrane-bound organelles (including enlargeosomal exocytosis), disturb the organization of the actin or tubulin cytoskeletal network, nor interfere with trafficking along the endocytic or secretory pathways.
Vacuolin-1 is a cell-permeable inhibitor of Ca2+ dependent fusion of lysosomes to the cell membrane. It acts by inhibiting release of lysosomal content.
Vacuolin-1 is a cell-permeable inhibitor of Ca2+ dependent fusion of lysosomes to the cell membrane. It acts by inhibiting release of lysosomal content.
Brand Name:
Vulcanchem
CAS No.:
351986-85-1
VCID:
VC0546508
InChI:
InChI=1S/C26H24IN7O/c27-21-9-7-8-20(18-21)19-28-32-24-29-25(33-14-16-35-17-15-33)31-26(30-24)34(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-13,18-19H,14-17H2,(H,29,30,31,32)/b28-19+
SMILES:
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula:
C26H24IN7O
Molecular Weight:
577.4 g/mol
Vacuolin-1
CAS No.: 351986-85-1
Cat. No.: VC0546508
Molecular Formula: C26H24IN7O
Molecular Weight: 577.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Vacuolin-1 is a cell-permeable inhibitor of lysosomal exocytosis that prevents Ca2+-dependent fusion of lysosomes with the plasma membrane and the release of lysosomal content. It does not affect other membrane-bound organelles (including enlargeosomal exocytosis), disturb the organization of the actin or tubulin cytoskeletal network, nor interfere with trafficking along the endocytic or secretory pathways. Vacuolin-1 is a cell-permeable inhibitor of Ca2+ dependent fusion of lysosomes to the cell membrane. It acts by inhibiting release of lysosomal content. |
|---|---|
| CAS No. | 351986-85-1 |
| Molecular Formula | C26H24IN7O |
| Molecular Weight | 577.4 g/mol |
| IUPAC Name | 2-N-[(E)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C26H24IN7O/c27-21-9-7-8-20(18-21)19-28-32-24-29-25(33-14-16-35-17-15-33)31-26(30-24)34(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-13,18-19H,14-17H2,(H,29,30,31,32)/b28-19+ |
| Standard InChI Key | JMEJTSRAQUFNOP-TURZUDJPSA-N |
| Isomeric SMILES | C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 |
| SMILES | C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 |
| Appearance | Solid powder |
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